![molecular formula C7H8OS B2979118 2-(3-Methylthiophen-2-yl)acetaldehyde CAS No. 1344058-53-2](/img/structure/B2979118.png)
2-(3-Methylthiophen-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylthiophen-2-yl)acetaldehyde is a chemical compound with the CAS Number: 1344058-53-2 . It has a molecular weight of 140.21 and its IUPAC name is (3-methyl-2-thienyl)acetaldehyde . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8OS/c1-6-3-5-9-7(6)2-4-8/h3-5H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 140.21 .Scientific Research Applications
Organocatalytic Domino Reactions
A study by Brandau, Maerten, and Jørgensen (2006) presented an approach for the synthesis of optically active, highly functionalized tetrahydrothiophenes, which could have significant applications in biochemistry, pharmaceutical science, and nanoscience. This research utilized organocatalytic Michael-aldol domino reactions to produce tetrahydrothiophene carbaldehydes with high yields and excellent enantioselectivities, potentially benefiting various scientific fields (Brandau, Maerten, & Jørgensen, 2006).
Acetaldehyde Analysis in Food and Beverages
Miyake and Shibamoto (1993) developed a method for analyzing acetaldehyde in foods and beverages. This method involves reacting acetaldehyde with cysteamine to form 2-methylthiazolidine, which is then analyzed by gas chromatography. The study provides a framework for understanding the presence and quantity of acetaldehyde in various consumer products, with implications for risk assessment (Miyake & Shibamoto, 1993).
Chemoselective Deprotection of Acetals
Fujioka et al. (2006) reported on the chemoselective deprotection of acetals from aldehydes, a process that has broad implications in synthetic chemistry. This method was applied to various acetal compounds and demonstrated high generality and mildness, opening up new possibilities in the synthesis and manipulation of complex organic molecules (Fujioka et al., 2006).
Synthesis of Flavor Compounds
Guan et al. (2011) explored the synthesis of 3-Methylthiopropionaldehyde diethyl acetal, a compound with potential applications in the flavor industry. This research not only provided insights into the synthesis process but also evaluated the odor characteristics of the compound, highlighting its potential use in flavorings and fragrances (Guan et al., 2011).
Solar Cell Development
Bhongale and Chaudhari (2021) used an acetalization reaction in the fabrication of Poly(3-hexylthiophene-2,5-diyl) and Phenyl-C61-butyric acid methyl ester-based organic solar cells. This study highlights the potential of acetaldehyde derivatives in improving solar cell technology and contributing to renewable energy solutions (Bhongale & Chaudhari, 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The compound should be stored at a temperature of -70°C .
properties
IUPAC Name |
2-(3-methylthiophen-2-yl)acetaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8OS/c1-6-3-5-9-7(6)2-4-8/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKJVVJWLWFOLJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CC=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.